molecular formula C9H12O3 B1618733 1-Oxaspiro[4.5]decane-2,4-dione CAS No. 22884-78-2

1-Oxaspiro[4.5]decane-2,4-dione

Cat. No.: B1618733
CAS No.: 22884-78-2
M. Wt: 168.19 g/mol
InChI Key: RAZCWQWIJJKSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[45]decane-2,4-dione is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Uses

1-Oxaspiro[4.5]decane-2,4-dione derivatives have been studied for their potential as therapeutic agents, particularly as selective antagonists for the 5-HT2C receptor. This receptor is implicated in various conditions such as depression, anxiety, and obesity. Research indicates that compounds targeting this receptor can lead to effective treatments for these disorders without the common side effects associated with traditional therapies .

Case Study: Serotonin Receptor Modulation

A notable study demonstrated that derivatives of this compound can modulate serotonin receptors effectively. The compounds were shown to enhance serotonin reuptake inhibition, which is beneficial in treating mood disorders. The pharmacological profile of these compounds suggests they may provide rapid therapeutic effects with reduced side effects compared to existing medications .

Synthesis and Chemical Reactions

Synthesis Pathways

The synthesis of this compound can be achieved through various methods including cyclodehydration and hydroalkoxylation of C=C double bonds. These reactions are typically catalyzed by Brønsted acids such as sulfuric acid or p-toluenesulfonic acid .

Table 1: Synthesis Methods for this compound

MethodDescriptionCatalysts Used
CyclodehydrationInvolves dehydration of alcohols to form spiro compoundsH₂SO₄, pTsOH
HydroalkoxylationReaction of alkenes with alcohols to form ethers and spiro compoundsBF₃, LiClO₄
Carbonyl-Ene ReactionIntermolecular reaction involving carbonyl compoundsBrønsted acids

Fragrance Chemistry

Olfactory Properties

This compound and its derivatives are utilized in the fragrance industry due to their unique olfactory properties. Compounds derived from this structure exhibit scents described as green, herbal, and floral, making them suitable for use in perfumes and other scented products .

Case Study: Theaspirane Synthesis

Theaspirane is a well-known compound derived from this compound that has been extensively studied for its aromatic qualities. Synthetic routes involving intramolecular hydroalkoxylation have been successfully employed to produce optically active theaspirane derivatives with desirable fragrance notes .

Environmental Applications

Pesticide Development

Research has also explored the use of this compound derivatives in pesticide formulations. For instance, spirodiclofen is a pesticide that incorporates this compound structure and has shown effectiveness against various agricultural pests while exhibiting low toxicity to non-target organisms .

Table 2: Pesticidal Properties of Spirodiclofen Derivatives

Compound NameTarget PestsToxicity Level
SpirodiclofenTetranychus urticaeLow
3-Hydroxy-1-oxaspiro(4.5)decane-2,4-dioneVarious agricultural pestsModerate

Mechanism of Action

The mechanism by which 1-Oxaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with molecular targets and pathways. For instance, certain derivatives of this compound have been identified as delta opioid receptor agonists, which interact with the receptor to produce analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the versatility it offers in synthetic chemistry. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in multiple research and industrial applications.

Biological Activity

1-Oxaspiro[4.5]decane-2,4-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique spirocyclic structure that contributes to its biological properties. The synthesis of this compound can be achieved through various methods, including cycloalkoxylation and intramolecular reactions involving dihydrofuran derivatives .

Synthesis Overview

  • Method : Cycloalkoxylation of C=C double bonds.
  • Reagents : Various Brønsted and Lewis acids (e.g., pTsOH, H2SO4).
  • Key Reaction : Intramolecular oxa-Michael addition leading to the formation of the spiro compound.

Biological Activity

This compound exhibits several biological activities, particularly as a pesticide with herbicidal, insecticidal, and acaricidal properties. Its effectiveness has been documented in various studies.

Pesticidal Activity

The compound has been highlighted for its potential as a pesticide:

  • Insecticidal Properties : Demonstrated effectiveness against various pests while showing low toxicity to beneficial insects .
  • Acaricidal Properties : Effective in controlling mite populations in agricultural settings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

  • Substituents on the spirocyclic framework can enhance or diminish activity.
  • Studies indicate that specific substitutions can lead to increased antiproliferative effects against cancer cell lines such as HCT-116 (colon), K562 (leukemia), and MDA-MB-231 (breast) cells .

Case Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Antiproliferative Effects

A study assessed the antiproliferative activity of various derivatives of this compound on human cancer cell lines:

  • Findings : Certain derivatives exhibited significant inhibition of cell proliferation.
  • Mechanism : Proposed mechanisms include induction of apoptosis and cell cycle arrest.

Case Study 2: Environmental Impact

Research on the environmental fate and toxicity of this compound has shown:

  • Eco-toxicity : Low toxicity to non-target organisms while effectively controlling pest populations.
  • Regulatory Status : Approved for use in various regions under stringent safety assessments .

Properties

IUPAC Name

1-oxaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-6-8(11)12-9(7)4-2-1-3-5-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZCWQWIJJKSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340710
Record name 1-Oxaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22884-78-2
Record name 1-Oxaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxaspiro[4.5]decane-2,4-dione
Reactant of Route 2
1-Oxaspiro[4.5]decane-2,4-dione
Reactant of Route 3
1-Oxaspiro[4.5]decane-2,4-dione
Reactant of Route 4
1-Oxaspiro[4.5]decane-2,4-dione
Reactant of Route 5
1-Oxaspiro[4.5]decane-2,4-dione
Reactant of Route 6
1-Oxaspiro[4.5]decane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.